molecular formula C7H9NO2 B13685876 3-Oxo-N-(prop-2-YN-1-YL)butanamide

3-Oxo-N-(prop-2-YN-1-YL)butanamide

Cat. No.: B13685876
M. Wt: 139.15 g/mol
InChI Key: PNLNSQKNBYWJDR-UHFFFAOYSA-N
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Description

3-Oxo-N-(prop-2-yn-1-yl)butanamide is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of Multi-Target Directed Ligands (MTDLs) for complex diseases. Its structure incorporates a propargyl amide moiety, which is recognized for its antioxidant properties and ability to activate the Nrf2-ARE pathway, a crucial cellular defense mechanism against oxidative stress . This compound serves as a critical building block in the Hantzsch multicomponent reaction, a versatile and efficient method for synthesizing diverse dihydropyridine (DHP) libraries . Researchers primarily utilize this compound to create novel molecular hybrids with potential application in neurodegenerative and infectious disease research. For instance, it has been used to develop MTDLs that simultaneously exhibit calcium channel blocking, antioxidant, and cathepsin S inhibitory activities, representing a promising strategy for Alzheimer's disease therapy . Furthermore, its derivative, 1,4-dihydropyridine–1,2,3-triazole conjugates, have demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis , highlighting its value in the search for new anti-tuberculosis agents . The propargyl group within its structure is a key functional element, contributing to the biological activity of the final compounds by acting as an electrophilic substructure and enabling further chemical modifications via click chemistry . This reagent is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-oxo-N-prop-2-ynylbutanamide

InChI

InChI=1S/C7H9NO2/c1-3-4-8-7(10)5-6(2)9/h1H,4-5H2,2H3,(H,8,10)

InChI Key

PNLNSQKNBYWJDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NCC#C

Origin of Product

United States

Thematic Overview of Butanamide Derivatives in Chemical Synthesis

Butanamide derivatives, a class of organic compounds characterized by a four-carbon chain with an amide functional group, are of considerable interest in medicinal chemistry and materials science. nih.govsigmaaldrich.com Their structural motif is a key feature in a variety of biologically active molecules, including anticonvulsants and anti-inflammatory agents. sigmaaldrich.comnih.gov The synthesis of butanamide derivatives can be achieved through several routes, such as the catalytic hydration of butyronitrile (B89842) or the reaction of butyryl chloride with amines. sigmaaldrich.com The versatility of the butanamide scaffold allows for extensive functionalization, leading to a diverse array of compounds with tailored properties.

The Significance of Beta Keto Amide Scaffolds in Advanced Organic Synthesis

The β-keto amide moiety, a core feature of 3-Oxo-N-(prop-2-yn-1-yl)butanamide, is a highly valuable scaffold in organic synthesis. researchgate.net This structural unit possesses multiple reactive sites, including a ketone, an amide, and an activated methylene (B1212753) group, which allows for a wide range of chemical transformations. researchgate.net β-Keto amides are excellent precursors for the synthesis of various heterocyclic compounds and are integral to many biologically active substances. nih.gov Their synthesis often involves the acylation of amide enolates or the reaction of diketene (B1670635) with amines. nih.govchemicalbook.com The ability of β-keto amides to participate in cyclization, cycloaddition, and domino reactions makes them a cornerstone in the construction of complex molecular architectures. sigmaaldrich.com

Strategic Utility of Propargyl Functionality in Molecular Design and Transformations

The propargyl group, an alkynyl functional group, is a powerful tool in modern synthetic chemistry. a2bchem.com Its inherent reactivity, stemming from the carbon-carbon triple bond, enables a plethora of transformations, including click chemistry, bioconjugation, and nucleophilic substitution reactions. a2bchem.comnih.gov The introduction of a propargyl group into a molecule opens up numerous avenues for further elaboration and functionalization, making it a strategic element in the design of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com The versatility of the propargyl group allows for the construction of complex and diverse molecular frameworks. nih.gov

Contextualization of 3 Oxo N Prop 2 Yn 1 Yl Butanamide Within Bifunctional Chemical Architectures

3-Oxo-N-(prop-2-yn-1-yl)butanamide is a prime example of a bifunctional molecule, possessing two distinct reactive moieties: the β-keto amide and the propargyl group. nih.gov This dual functionality allows for orthogonal chemical modifications, where each functional group can be selectively reacted without affecting the other. Bifunctional reagents are highly valued in organic synthesis for their ability to construct complex structures in an atom-economical manner. nih.gov They can act as dual coupling partners or as a combination of a coupling partner and an activating species, enabling novel reaction pathways and the efficient synthesis of intricate molecular architectures. nih.gov

Scope and Contemporary Research Directions for 3 Oxo N Prop 2 Yn 1 Yl Butanamide

N-Alkylation Reactions Utilizing Propargyl Halides

N-alkylation of a pre-existing amide with a propargyl halide is a common method for introducing the propargyl group. stackexchange.com While the amide nitrogen is not strongly nucleophilic, it can be deprotonated using a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) to form a more nucleophilic N-anion. stackexchange.com This anion can then react with a propargyl halide, like propargyl bromide, in an SN2 reaction. nih.govwikipedia.org The choice of solvent and base is crucial for the success of this reaction, with solvents like THF or DMF often being employed. stackexchange.com It's important to note that over-alkylation can be a potential side reaction. wikipedia.org

A catalytic approach to Hofmann N-alkylation has also been developed, using catalytic amounts of alkyl halides in the presence of an alcohol, which offers a more atom-economical and environmentally friendly alternative. rsc.orgresearchgate.net

Amidation Reactions with Propargylamine (B41283) Precursors

An alternative and often more direct strategy involves amidation reactions using propargylamine as a starting material. nih.govresearchgate.netkcl.ac.uk This approach builds the amide bond directly with the propargyl moiety already in place.

One of the most widely used methods is the three-component coupling reaction of an aldehyde, an amine (in this case, propargylamine), and an alkyne, often referred to as the A³ coupling. nih.govresearchgate.netnih.gov This reaction is typically catalyzed by a transition metal, with copper and gold complexes being particularly effective. nih.govorganic-chemistry.orgorganic-chemistry.org This method allows for the direct synthesis of propargylamines which can then be acylated to form the desired β-keto amide.

Another approach is the direct acylation of propargylamine with an appropriate acylating agent. For example, reacting propargylamine with an acyl halide or an acid anhydride (B1165640) under suitable conditions can form the amide bond. masterorganicchemistry.com The use of coupling agents, similar to those used in peptide synthesis, can also facilitate this transformation under mild conditions. masterorganicchemistry.com

Interactive Data Tables

Table 1: Comparison of Synthetic Methods for Beta-Keto Amides

Method Key Reagents Advantages Disadvantages Relevant Citations
Acylation of N-PropargylaminesDiketene (B1670635), Acid ChloridesDirect, often simple procedurePotential for side reactions, enolate generation can be tricky nih.gov, researchgate.net
Condensation/CouplingMalonic acid mono-amides, β-keto acids, Coupling reagentsVersatile, good yields, metal-free options availableMay require multiple steps, specific coupling agents needed researchgate.net, researchgate.net, rsc.org
Enolate ChemistryKetone enolates, Isocyanates, Meldrum's acidPowerful C-C bond formation, good for complex structuresRequires strong bases, sensitive to reaction conditions researchgate.net, tandfonline.com, organic-chemistry.org

Table 2: Strategies for Propargyl Moiety Introduction

Strategy Key Reagents Mechanism Advantages Disadvantages Relevant Citations
N-AlkylationPropargyl Halides, Strong BaseSN2 reactionUtilizes readily available starting materialsPotential for over-alkylation, requires strong base stackexchange.com, nih.gov, wikipedia.org
AmidationPropargylamine, Acylating Agents, Aldehydes, AlkynesAmide bond formation, A³ CouplingDirect incorporation of propargyl group, high atom economyMay require metal catalysts, specific reaction conditions organic-chemistry.org, nih.gov, masterorganicchemistry.com

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be strategically designed using either convergent or divergent pathways, each offering distinct advantages in terms of efficiency and molecular diversity.

Conversely, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of structurally related compounds. nih.gov This approach is particularly valuable for creating a library of analogs for research purposes. For instance, an N-propargylic β-enaminone could serve as a versatile precursor. nih.gov From such an intermediate, different modifications could be introduced to the butanamide backbone, or the propargyl group itself could be further functionalized, leading to a range of derivatives of the parent compound.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. Both metal-based and organocatalytic systems are applicable to the synthesis of this compound.

Metal-Catalyzed Processes for Amide Formation

Transition metal catalysis provides powerful tools for the formation of the amide bond in this compound, often under mild conditions. researchgate.net Nickel-catalyzed reactions, for example, have been employed for the α-amidation of β-keto esters, representing a convergent strategy to form the core structure. researchgate.net Palladium catalysts have also been utilized in carbonylation reactions to produce related amide structures, indicating their potential applicability. rsc.org These metal-catalyzed processes can offer high yields and functional group tolerance, though they may require careful control of reaction conditions to avoid side reactions, particularly with the reactive alkyne functionality of the propargyl group.

Table 1: Comparison of Potential Metal-Catalyzed Routes

Catalytic System Precursors Key Transformation Potential Advantages
Nickelocene β-keto ester, Propargylamine α-Amidation Convergent, Broad substrate tolerance researchgate.net
Palladium Acetate Tertiary amine, CO, O₂ Oxidative Carbonylation C-N bond activation rsc.org

Organocatalytic Approaches to Beta-Keto Amide Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based systems, often providing high levels of stereoselectivity and avoiding the use of toxic or expensive metals. nih.govnih.gov For the synthesis of β-keto amides like this compound, organocatalysts can facilitate key bond-forming reactions. Chiral phosphoric acids, for instance, have been successfully used in the enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals to produce chiral β-keto N-Boc-propargylamines with high yields and enantioselectivities. organic-chemistry.org This highlights the potential for creating stereochemically defined versions of the target compound. Additionally, bifunctional organocatalysts, such as those derived from cinchona alkaloids, can be employed to achieve stereodivergent synthesis, providing access to all possible stereoisomers of a molecule. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic processes. Key considerations include the use of solvent-free conditions and the maximization of atom economy.

Solvent-Free Reactions and Solvent Substitution Strategies

Performing reactions without a solvent or in environmentally benign solvents significantly reduces chemical waste and simplifies product purification. semanticscholar.orgresearchgate.net The synthesis of propargylamines, a key structural motif in the target molecule, has been successfully achieved under solvent-free conditions using various catalysts. rsc.orgrsc.org For the amide bond formation step, a notable green method involves the direct reaction of a carboxylic acid and an amine (or urea (B33335) as an amine source) using boric acid as a catalyst under solvent-free heating conditions. semanticscholar.orgresearchgate.net This approach is simple, efficient, and avoids the use of hazardous solvents and coupling agents. semanticscholar.org Mechanochemical methods, where mechanical force is used to drive reactions, also offer a solvent-free route for amide synthesis.

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govprimescholars.com Addition reactions are inherently atom-economical as they incorporate all atoms of the reactants into the final product. The synthesis of this compound from diketene and propargylamine is an excellent example of a 100% atom-economical reaction.

Reaction: Diketene + Propargylamine → this compound

Table 2: Atom Economy Calculation

Reactant Formula Molecular Weight ( g/mol )
Diketene C₄H₄O₂ 84.07
Propargylamine C₃H₅N 55.08
Total Reactant Mass 139.15
Product Formula Molecular Weight ( g/mol )

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 = (139.15 / 139.15) x 100 = 100%

In contrast, classical amidation methods that use coupling reagents (e.g., carbodiimides) or require the pre-activation of a carboxylic acid to an acid chloride generate significant stoichiometric byproducts, resulting in lower atom economy. primescholars.com Designing synthetic routes that maximize atom economy is a fundamental aspect of green chemistry and is crucial for minimizing waste. nih.gov

Continuous Flow Chemistry Applications for this compound Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound. researchgate.net The high surface-area-to-volume ratio in microreactors or packed bed reactors allows for superior heat and mass transfer, leading to enhanced reaction control, improved safety, and often higher yields. researchgate.netillinois.edu This methodology is particularly advantageous for reactions with fast kinetics or significant exotherms, which are characteristic of certain amidation processes.

A potential continuous flow process for this compound could involve the reaction of diketene with propargylamine or the aminolysis of a suitable acetoacetate (B1235776) ester. The use of a continuous-flow system can facilitate rapid screening and optimization of reaction parameters such as temperature, pressure, residence time, and stoichiometry. illinois.edu

For instance, a study on the continuous flow synthesis of a structurally related compound, 4-methyl-3-oxo-n-phenyl-pentanamide, demonstrated a significant reduction in reaction time by a factor of 12 compared to conventional batch methods. researchgate.net This highlights the potential for process intensification. The ability to operate at elevated temperatures and pressures in a controlled manner can accelerate the reaction rate while minimizing the formation of byproducts. flinders.edu.au

A hypothetical continuous flow setup could consist of two inlet streams, one for a solution of an acetoacetylating agent (e.g., ethyl acetoacetate) and the other for propargylamine, fed by precision pumps into a heated microreactor. The product stream would then pass through a back-pressure regulator to maintain a single-phase flow before in-line purification or collection. flinders.edu.au The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a single, automated sequence. sci-hub.seuc.pt

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

ParameterValueRationale
Reactants Ethyl acetoacetate, PropargylamineReadily available starting materials for acetoacetamide (B46550) synthesis.
Reactor Type Heated Microreactor or Packed Bed ReactorProvides excellent heat and mass transfer for efficient reaction. researchgate.net
Temperature 120-160 °CElevated temperatures can accelerate the amidation reaction. researchgate.net
Residence Time 5-20 minutesShorter reaction times are a key advantage of flow chemistry. researchgate.net
Solvent Toluene or Solvent-freeToluene is a common solvent for such reactions; solvent-free conditions improve greenness. organic-chemistry.orgnih.gov
Catalyst None or Mild Acid/Base CatalystThe reaction may proceed thermally or be accelerated by a catalyst.

This table presents a hypothetical scenario based on analogous reactions described in the literature.

Chemoenzymatic Synthesis and Biocatalytic Considerations for this compound

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering a powerful approach for the production of this compound. nih.gov Enzymes can operate under mild conditions of temperature and pH, often exhibiting high enantio-, regio-, and chemo-selectivity, which can simplify purification processes and lead to purer products. vapourtec.com

For the synthesis of β-ketoamides, lipases or proteases could be employed to catalyze the amidation of an acetoacetate ester with propargylamine. These enzymes are known to catalyze the formation of amide bonds. A key consideration would be the selection of an appropriate enzyme and the optimization of reaction conditions, including the choice of solvent (often a non-aqueous medium to favor synthesis over hydrolysis), water activity, and temperature.

Alternatively, a more targeted biocatalytic approach could involve the use of specific amidases or acyl-CoA-dependent enzymes in a whole-cell or isolated enzyme system. The discovery and engineering of novel enzymes with tailored substrate specificities are expanding the scope of biocatalysis. entrechem.com

A relevant example is the enantioselective synthesis of chiral β-keto propargylamines through a Mannich reaction catalyzed by a chiral phosphoric acid, which, while a chemical catalyst, demonstrates the feasibility of creating chiral centers in similar molecules. organic-chemistry.org A biocatalytic counterpart could involve an amine transaminase or a similar enzyme to achieve high enantioselectivity. Recent research has demonstrated the use of amine transaminases for the synthesis of enantiomerically enriched propargylic amines from racemic alcohols in a one-pot, two-step cascade. researchgate.net

Table 2: Potential Biocatalysts for the Synthesis of this compound

Enzyme ClassPotential ReactionAdvantages
Lipases/Proteases Amidation of ethyl acetoacetate with propargylamine.Readily available, can function in organic solvents.
Amine Transaminases Asymmetric amination of a suitable β-dicarbonyl precursor.High enantioselectivity for producing chiral amides. researchgate.net
Imine Reductases Reductive amination of a β-keto aldehyde or ketone with propargylamine.Can generate chiral amines as precursors. nih.gov

This table outlines potential enzymatic approaches based on established biocatalytic transformations.

The integration of biocatalysis with traditional chemical synthesis can lead to more efficient and sustainable routes for complex molecules like this compound.

Reactivity Profile of the Alkyne Moiety in this compound

The terminal triple bond in this compound is a region of high electron density, making it a versatile handle for various addition and coupling reactions. libretexts.org Its reactivity is central to its utility as a building block in the synthesis of more complex molecular architectures.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction joins the terminal alkyne of this compound with an organic azide to exclusively form the 1,4-disubstituted triazole isomer. nih.govthieme-connect.de The process is known for its reliability, mild reaction conditions, and tolerance of various functional groups, proceeding in high yields in a range of solvents, including water. thieme-connect.dersc.org The mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govrsc.org The reaction rate can be accelerated by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction. beilstein-journals.org Propiolamides, a class of compounds structurally related to this compound, have been confirmed as effective substrates in CuAAC reactions. nih.gov

Table 1: Typical Conditions for CuAAC Reaction

Component Example Purpose
Copper(I) Source CuSO₄·5H₂O with a reducing agent (e.g., sodium ascorbate) or CuI Generates the active Cu(I) catalyst. thieme-connect.de
Ligand (Optional) Tris-(benzyltriazolylmethyl)amine (TBTA) Stabilizes the Cu(I) oxidation state and accelerates the reaction. nih.gov
Solvent t-BuOH/H₂O, DMF, DMSO A wide variety of solvents are tolerated. thieme-connect.de

| Temperature | Room Temperature | Reaction proceeds efficiently under mild conditions. beilstein-journals.org |

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.govchalmers.se This transformation is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes. organic-chemistry.orgresearchgate.net A key advantage of RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes, broadening its synthetic utility compared to CuAAC. researchgate.netcore.ac.uk The proposed mechanism involves the oxidative coupling of the alkyne and the azide to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This step determines the regioselectivity, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide, followed by reductive elimination to yield the 1,5-triazole product. organic-chemistry.orgnih.gov

Table 2: Comparison of CuAAC and RuAAC for this compound

Feature Copper-Catalyzed (CuAAC) Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole 1,5-disubstituted 1,2,3-triazole chalmers.se
Catalyst Copper(I) salts (e.g., CuI, CuSO₄/ascorbate) thieme-connect.de Ruthenium(II) complexes (e.g., Cp*RuCl(COD)) organic-chemistry.orgnih.gov
Mechanism Stepwise, via copper acetylide intermediate nih.gov Via oxidative coupling to form a ruthenacycle organic-chemistry.org

| Substrate Scope | Primarily terminal alkynes core.ac.uk | Terminal and internal alkynes researchgate.netcore.ac.uk |

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction, catalyzed by a combination of a palladium complex and a copper(I) co-catalyst (typically CuI), would allow the propargyl group of this compound to be coupled with a variety of sp²-hybridized carbon centers. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions, often proceeding at room temperature in the presence of an amine base like diethylamine (B46881) or triethylamine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.orglibretexts.org This method has been widely applied in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.org

Table 3: Key Components of the Sonogashira Coupling Reaction

Component Common Examples Role
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Facilitates oxidative addition and reductive elimination. libretexts.org
Copper(I) Co-catalyst Copper(I) iodide (CuI) Forms the reactive copper acetylide intermediate. libretexts.org
Base Diethylamine, Triethylamine Acts as a base and often as a solvent. wikipedia.org

| Substrates | Terminal alkyne + Aryl/Vinyl Halide (I, Br, Cl) or Triflate | The coupling partners. wikipedia.org |

Other palladium-catalyzed reactions involving aryl chlorides can also be achieved using bulky, electron-rich phosphine (B1218219) ligands, which facilitate reactions even with less reactive coupling partners under mild conditions. nih.gov

The alkyne moiety can undergo hydration, typically catalyzed by acid and a mercury salt, although greener methods exist. For a terminal alkyne like that in this compound, this reaction follows Markovnikov's rule to produce a methyl ketone. libretexts.orgchemistrysteps.com The initial addition of water across the triple bond forms an enol intermediate, which rapidly tautomerizes to the more stable keto form.

Hydroamination, the addition of an N-H bond across the triple bond, can also occur, often requiring metal catalysis to proceed efficiently. This reaction can lead to the formation of enamines or imines, which can be further reduced to amines.

Beyond the [3+2] cycloadditions of CuAAC and RuAAC, the alkyne can participate in other cycloaddition reactions. For instance, metal-catalyzed [2+2+2] cycloadditions with two other unsaturated partners can be used to construct substituted benzene (B151609) rings. nih.gov The thermal Huisgen 1,3-dipolar cycloaddition with azides is also possible but generally requires harsh conditions (elevated temperatures) and results in a mixture of 1,4- and 1,5-regioisomers, lacking the selectivity of the catalyzed versions. wikipedia.orgnih.gov

The electron-rich triple bond of this compound is susceptible to electrophilic addition, though it is generally less reactive than an equivalent alkene. libretexts.orglumenlearning.com The reaction with hydrogen halides (HX) or halogens (X₂) proceeds via a mechanism that often involves a vinyl cation intermediate, which is less stable than a corresponding alkyl carbocation, thus accounting for the slower reaction rate. chemistrysteps.com

Addition of HX: The reaction follows Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon. With excess reagent, a second addition can occur, yielding a geminal dihalide. chemistrysteps.comlibretexts.org

Addition of X₂: The addition of one equivalent of a halogen like Br₂ typically results in anti-addition to form a trans-dihaloalkene. A second equivalent can be added to yield a tetrahaloalkane. lumenlearning.comlibretexts.org

While alkynes are typically nucleophilic, they can act as electrophiles under certain conditions. Activated alkynes, such as ynones or propiolates, readily undergo nucleophilic conjugate addition. bham.ac.uk The presence of the adjacent β-keto amide functionality in this compound may provide sufficient activation to allow for the addition of soft nucleophiles like thiols or amines, particularly under basic catalysis. bham.ac.uk

Reactivity Profile of the Beta-Keto Amide Moiety in this compound

The β-keto amide group is a highly versatile functional group characterized by the juxtaposition of multiple reactive centers. researchgate.netchim.it This moiety can exist in equilibrium with its enol tautomer, and the presence of acidic α-protons between the two carbonyl groups is a key feature of its reactivity.

The primary reactive sites and transformations include:

α-Carbon Acidity: The methylene protons located between the ketone and amide carbonyls are significantly acidic. They can be removed by a suitable base to generate a nucleophilic enolate. This enolate is a key intermediate for C-C bond formation via reactions with various electrophiles, such as alkyl halides (alkylation) or acid chlorides (acylation). nih.gov

Carbonyl Reactivity: Both the ketone and the amide carbonyl carbons are electrophilic and can be attacked by nucleophiles. The ketone is generally more electrophilic than the amide. For instance, asymmetric reductive amination of the ketone can produce β-amino amides, which are valuable chiral building blocks. researcher.life

Cyclization Reactions: The bifunctional nature of the β-keto amide makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds. chim.itresearchgate.net Reactions with binucleophiles can lead to the formation of pyrazoles, pyrimidines, and other important ring systems.

Table 4: Reactive Sites of the β-Keto Amide Moiety

Site Description Potential Reactions
α-Carbon Acidic protons due to flanking carbonyl groups. Deprotonation to form a nucleophilic enolate, followed by alkylation or acylation. nih.gov
Ketone Carbonyl Electrophilic carbon. Nucleophilic addition, reduction to a secondary alcohol, reductive amination. researcher.life
Amide Carbonyl Electrophilic carbon, less reactive than the ketone. Nucleophilic acyl substitution, hydrolysis (under harsh conditions).

| Amide N-H | Acidic proton. | Deprotonation under strong basic conditions. nih.gov |

{"answer":"### Chemical Reactivity and Mechanistic Investigations of this compound \n\n#### 3.2.1. Tautomerism and Keto-Enol Equilibria Studies \n\nthis compound, like other 1,3-dicarbonyl compounds, exhibits keto-enol tautomerism, a process where the molecule exists as an equilibrium mixture of two constitutional isomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts. libretexts.orgmdpi.com\n\nThe keto form contains a ketone and an amide functional group. The enol form is characterized by the presence of a carbon-carbon double bond and a hydroxyl group (C=C-OH), which is in conjugation with the amide functionality. masterorganicchemistry.com Generally, for simple acyclic mono-carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org This preference is attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org\n\nHowever, in 1,3-dicarbonyl systems such as this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the amide. masterorganicchemistry.com This creates a stable six-membered ring-like structure. The extent of enolization is also highly dependent on the solvent. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas in polar, protic solvents that can engage in hydrogen bonding, the keto form may be more prevalent. mdpi.com For instance, studies on similar β-dicarbonyl compounds have shown a significant increase in the enol tautomer concentration in nonpolar solvents like carbon tetrachloride compared to polar solvents like water. masterorganicchemistry.com\n\nThe interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org\n\n* Acid catalysis: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A subsequent deprotonation at the α-carbon by a weak base (like the solvent) leads to the formation of the enol. libretexts.org\n* Base catalysis: A base removes an α-hydrogen to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate oxygen then yields the enol. libretexts.org\n\nSpectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to study keto-enol equilibria. researchgate.net In ¹H NMR, the appearance of distinct signals for the vinylic proton and the enolic hydroxyl proton confirms the presence of the enol form. The relative integrals of the signals corresponding to the keto and enol forms allow for the quantification of their respective populations. researchgate.net\n\n \n\n| Tautomer | Key Structural Features | Stabilizing Factors |\n|---|---|---|\n| Keto | Two carbonyl groups (ketone and amide) separated by a methylene group. | Strong C=O double bond. libretexts.org |\n| Enol | A carbon-carbon double bond conjugated with a hydroxyl group and an amide group. | Intramolecular hydrogen bonding, conjugation. masterorganicchemistry.com |\n\n#### 3.2.2. Electrophilic and Nucleophilic Reactions at Carbonyl Centers \n\nThe chemical reactivity of this compound is largely dictated by the presence of two carbonyl centers: the ketone and the amide. The carbon atom of a carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. quora.commasterorganicchemistry.com However, the reactivity of these two carbonyl groups differs.\n\nNucleophilic Reactions: \n\nNucleophilic addition is a characteristic reaction of carbonyl compounds. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org For the ketonic carbonyl group in this compound, this intermediate is an alkoxide, which is typically protonated in a subsequent step to yield an alcohol. libretexts.org\n\nThe amide carbonyl, while also electrophilic, is generally less reactive towards nucleophiles than the ketone carbonyl. This is because the lone pair of electrons on the nitrogen atom can be delocalized onto the carbonyl oxygen through resonance, reducing the partial positive charge on the carbonyl carbon. quora.com Reactions at the amide carbonyl often proceed via a nucleophilic acyl substitution pathway, where the initial nucleophilic addition is followed by the elimination of a leaving group.\n\nElectrophilic Reactions: \n\nWhile the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and is a Lewis basic center. It can be attacked by electrophiles, most commonly a proton in acid-catalyzed reactions. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org\n\n \n\n| Carbonyl Center | Relative Reactivity to Nucleophiles | Common Reaction Type |\n|---|---|---|\n| Ketone | More reactive | Nucleophilic Addition libretexts.org |\n| Amide | Less reactive | Nucleophilic Acyl Substitution |\n\n#### 3.2.3. Condensation and Cyclization Reactions to Form Heterocyclic Systems \n\nThe presence of multiple reactive sites in this compound, including the two carbonyl groups, the active methylene group, and the terminal alkyne, makes it a versatile precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through initial condensation or addition reactions followed by intramolecular cyclization.\n\nFor instance, β-keto amides are known to react with various reagents to form heterocycles. The active methylene group can be deprotonated to form a nucleophilic enolate, which can then react with electrophiles. The carbonyl groups can react with nucleophiles, and the propargyl group offers a site for cycloaddition reactions.\n\nOne common type of reaction involves the condensation of the dicarbonyl moiety with binucleophiles like hydrazine (B178648), hydroxylamine (B1172632), or ureas to form five- or six-membered heterocyclic rings. For example, reaction with hydrazine derivatives can lead to the formation of pyrazoles. The terminal alkyne of the propargyl group is also a key functional group for cyclization reactions, particularly in "click chemistry," where it can undergo a 1,3-dipolar cycloaddition with azides to form triazoles. iris-biotech.de\n\nFurthermore, intramolecular cyclizations are possible. For example, under certain conditions, the amide nitrogen could potentially act as a nucleophile, attacking one of the carbonyl groups or the alkyne, although such reactions would depend on the specific reaction conditions and the presence of appropriate catalysts.\n\nStudies on similar compounds, like 3-oxo-3-R1-N-R2-propanethioamides, have shown their utility in synthesizing pyridopyrimidine thiones through reactions with 2-aminopyridines. researchgate.net This suggests that this compound could undergo analogous transformations to yield a variety of heterocyclic structures.\n\n#### 3.2.4. Reactions at the Active Methylene Group (Alpha-Carbon Functionalization) \n\nThe methylene group situated between the two carbonyl groups (the α-carbon) in this compound is particularly reactive. The protons attached to this carbon are acidic (with a pKa typically in the range of 9-11 for similar β-dicarbonyl compounds) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both carbonyl oxygen atoms. libretexts.org\n\nThis acidity allows for the easy deprotonation of the active methylene group by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of reactions, leading to the functionalization of the α-carbon.\n\nCommon α-carbon functionalization reactions include:\n\n* Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position.\n* Acylation: Reaction of the enolate with acyl chlorides or anhydrides results in the introduction of an acyl group.\n* Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack a carbonyl compound (an aldehyde or another ketone) in an aldol addition or condensation reaction.\n* Michael Addition: As a soft nucleophile, the enolate can undergo a conjugate addition to α,β-unsaturated carbonyl compounds.\n\nThese reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.\n\n### 3.3. Interplay of Functional Groups and Synergistic Reactivity in this compound \n\nThe reactivity of this compound is not simply the sum of the reactivities of its individual functional groups (ketone, amide, and alkyne). Instead, these groups interact and influence each other, leading to synergistic reactivity.\n\nThe most prominent example of this interplay is the enhanced acidity of the α-methylene protons due to the electron-withdrawing effects of both the adjacent ketonic and amide carbonyl groups. This allows for the selective formation of a nucleophilic enolate at this position, which is a key reactive intermediate in many transformations.\n\nThe propargyl group, containing a terminal alkyne, introduces another dimension to the molecule's reactivity. The alkyne can participate in various addition reactions and is a particularly valuable handle for transition metal-catalyzed cross-coupling and cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and specific formation of a 1,2,3-triazole ring. iris-biotech.de This reaction can be performed in the presence of the other functional groups in the molecule, highlighting the orthogonal reactivity of the alkyne.\n\nFurthermore, the spatial proximity of the different functional groups can enable intramolecular reactions. For instance, after a reaction at one of the carbonyls or the active methylene group, the newly introduced functionality might be positioned to react with the propargyl group, leading to the formation of complex cyclic structures in a single synthetic operation.\n\n### 3.4. Advanced Mechanistic Investigations of this compound Transformations \n\n#### 3.4.1. Kinetic Isotope Effect (KIE) Studies \n\nKinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step and providing insights into the structure of the transition state. nih.govprinceton.edu The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen, ¹H) to the rate of the same reaction with a heavier isotope (e.g., deuterium (B1214612), ²H or D) at the same position.\n\nFor transformations involving this compound, KIE studies could be particularly informative in several key reactions:\n\n* Reactions involving the active methylene group: In reactions where the rate-determining step involves the cleavage of a C-H bond at the active methylene position (α-carbon), a significant primary KIE (typically kH/kD > 2) would be expected. princeton.edu This would be the case in many base-catalyzed reactions where deprotonation is the slow step. By measuring the rates of reaction for the normal compound and its α-deuterated analogue, one can confirm the involvement of C-H bond breaking in the transition state of the rate-limiting step.\n\n* Hydride transfer reactions: If the reaction mechanism involves the transfer of a hydride ion to or from the molecule, a primary KIE would also be observed. nih.gov\n\n* Secondary KIEs: Even if a C-H bond is not broken in the rate-determining step, a smaller secondary KIE (kH/kD ≠ 1) can be observed. princeton.edu This can provide information about changes in hybridization at the carbon atom bearing the isotope. For example, a change from sp³ to sp² hybridization during the rate-determining step typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse secondary KIE (kH/kD < 1).\n\nBy systematically replacing specific hydrogen atoms in this compound with deuterium and measuring the effect on the reaction rate, mechanistic chemists can map out the details of complex reaction pathways.\n\n \n\n| Isotope Position | Expected KIE Type | Mechanistic Insight |\n|---|---|---|\n| α-Methylene C-H | Primary (if C-H bond breaking is rate-determining) | Involvement of α-proton abstraction in the rate-determining step. princeton.edu |\n| Other C-H bonds | Secondary | Changes in hybridization at the labeled carbon in the transition state. princeton.edu |\n\n### Table of Compounds \n\n| Compound Name |\n|---|\n| this compound |\n| Carbon tetrachloride |\n| Water |\n| 3-oxo-3-R1-N-R2-propanethioamides |\n| 2-aminopyridines |\n| Pyridopyrimidine thiones |\n| Hydrazine |\n| Hydroxylamine |\n| Urea |\n| Pyrazoles |\n| Triazoles |\n| Alkyl halides |\n| Acyl chlorides |\n| Anhydrides |\n| Aldehydes |\n| Ketones |\n| α,β-unsaturated carbonyl compounds |\n| Deuterium |"}

{
  "answer": "### **Chemical Reactivity and Mechanistic Investigations of this compound**\n\n#### **3.2.1. Tautomerism and Keto-Enol Equilibria Studies**\n\nthis compound, like other 1,3-dicarbonyl compounds, exhibits keto-enol tautomerism, a process where the molecule exists as an equilibrium mixture of two constitutional isomers: the keto form and the enol form. [8, 9] This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts. [9, 12]\n\nThe keto form contains a ketone and an amide functional group. The enol form is characterized by the presence of a carbon-carbon double bond and a hydroxyl group (C=C-OH), which is in conjugation with the amide functionality.  libretexts.org Generally, for simple acyclic mono-carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium.  libretexts.org This preference is attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.  libretexts.org\n\nHowever, in 1,3-dicarbonyl systems such as this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the amide.  libretexts.org This creates a stable six-membered ring-like structure. The extent of enolization is also highly dependent on the solvent. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas in polar, protic solvents that can engage in hydrogen bonding, the keto form may be more prevalent.  princeton.edu For instance, studies on similar β-dicarbonyl compounds have shown a significant increase in the enol tautomer concentration in nonpolar solvents like carbon tetrachloride compared to polar solvents like water.  libretexts.org\n\nThe interconversion between the keto and enol forms can be catalyzed by either acid or base.  libretexts.org\n\n*   **Acid catalysis:** The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A subsequent deprotonation at the α-carbon by a weak base (like the solvent) leads to the formation of the enol.  libretexts.org\n*   **Base catalysis:** A base removes an α-hydrogen to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate oxygen then yields the enol.  libretexts.org\n\nSpectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to study keto-enol equilibria.  researchgate.net In ¹H NMR, the appearance of distinct signals for the vinylic proton and the enolic hydroxyl proton confirms the presence of the enol form. The relative integrals of the signals corresponding to the keto and enol forms allow for the quantification of their respective populations.  researchgate.net\n\n
\n\n| Tautomer | Key Structural Features | Stabilizing Factors |\n|---|---|---|\n| **Keto** | Two carbonyl groups (ketone and amide) separated by a methylene group. | Strong C=O double bond.  libretexts.org |\n| **Enol** | A carbon-carbon double bond conjugated with a hydroxyl group and an amide group. | Intramolecular hydrogen bonding, conjugation.  libretexts.org |\n\n#### **3.2.2. Electrophilic and Nucleophilic Reactions at Carbonyl Centers**\n\nThe chemical reactivity of this compound is largely dictated by the presence of two carbonyl centers: the ketone and the amide. The carbon atom of a carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. [2, 3] However, the reactivity of these two carbonyl groups differs.\n\n**Nucleophilic Reactions:**\n\nNucleophilic addition is a characteristic reaction of carbonyl compounds.  masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. [3, 6] For the ketonic carbonyl group in this compound, this intermediate is an alkoxide, which is typically protonated in a subsequent step to yield an alcohol.  quora.com\n\nThe amide carbonyl, while also electrophilic, is generally less reactive towards nucleophiles than the ketone carbonyl. This is because the lone pair of electrons on the nitrogen atom can be delocalized onto the carbonyl oxygen through resonance, reducing the partial positive charge on the carbonyl carbon.  libretexts.org Reactions at the amide carbonyl often proceed via a nucleophilic acyl substitution pathway, where the initial nucleophilic addition is followed by the elimination of a leaving group.\n\n**Electrophilic Reactions:**\n\nWhile the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and is a Lewis basic center. It can be attacked by electrophiles, most commonly a proton in acid-catalyzed reactions.  masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.  masterorganicchemistry.com\n\n
\n\n| Carbonyl Center | Relative Reactivity to Nucleophiles | Common Reaction Type |\n|---|---|---|\n| **Ketone** | More reactive | Nucleophilic Addition  masterorganicchemistry.com |\n| **Amide** | Less reactive | Nucleophilic Acyl Substitution |\n\n#### **3.2.3. Condensation and Cyclization Reactions to Form Heterocyclic Systems**\n\nThe presence of multiple reactive sites in this compound, including the two carbonyl groups, the active methylene group, and the terminal alkyne, makes it a versatile precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through initial condensation or addition reactions followed by intramolecular cyclization.\n\nFor instance, β-keto amides are known to react with various reagents to form heterocycles. The active methylene group can be deprotonated to form a nucleophilic enolate, which can then react with electrophiles. The carbonyl groups can react with nucleophiles, and the propargyl group offers a site for cycloaddition reactions.\n\nOne common type of reaction involves the condensation of the dicarbonyl moiety with binucleophiles like hydrazine, hydroxylamine, or ureas to form five- or six-membered heterocyclic rings. For example, reaction with hydrazine derivatives can lead to the formation of pyrazoles. The terminal alkyne of the propargyl group is also a key functional group for cyclization reactions, particularly in \"click chemistry,\" where it can undergo a 1,3-dipolar cycloaddition with azides to form triazoles. \n\nFurthermore, intramolecular cyclizations are possible. For example, under certain conditions, the amide nitrogen could potentially act as a nucleophile, attacking one of the carbonyl groups or the alkyne, although such reactions would depend on the specific reaction conditions and the presence of appropriate catalysts.\n\nStudies on similar compounds, like 3-oxo-3-R1-N-R2-propanethioamides, have shown their utility in synthesizing pyridopyrimidine thiones through reactions with 2-aminopyridines.  researchgate.net This suggests that this compound could undergo analogous transformations to yield a variety of heterocyclic structures.\n\n#### **3.2.4. Reactions at the Active Methylene Group (Alpha-Carbon Functionalization)**\n\nThe methylene group situated between the two carbonyl groups (the α-carbon) in this compound is particularly reactive. The protons attached to this carbon are acidic (with a pKa typically in the range of 9-11 for similar β-dicarbonyl compounds) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both carbonyl oxygen atoms.  libretexts.org\n\nThis acidity allows for the easy deprotonation of the active methylene group by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of reactions, leading to the functionalization of the α-carbon.\n\nCommon α-carbon functionalization reactions include:\n\n*   **Alkylation:** The enolate can react with alkyl halides in an S2 reaction to introduce an alkyl group at the α-position.\n*   **Acylation:** Reaction of the enolate with acyl chlorides or anhydrides results in the introduction of an acyl group.\n*   **Aldol Condensation:** The enolate can act as a nucleophile and attack a carbonyl compound (an aldehyde or another ketone) in an aldol addition or condensation reaction.\n*   **Michael Addition:** As a soft nucleophile, the enolate can undergo a conjugate addition to α,β-unsaturated carbonyl compounds.\n\nThese reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.\n\n### **3.3. Interplay of Functional Groups and Synergistic Reactivity in this compound**\n\nThe reactivity of this compound is not simply the sum of the reactivities of its individual functional groups (ketone, amide, and alkyne). Instead, these groups interact and influence each other, leading to synergistic reactivity.\n\nThe most prominent example of this interplay is the enhanced acidity of the α-methylene protons due to the electron-withdrawing effects of both the adjacent ketonic and amide carbonyl groups. This allows for the selective formation of a nucleophilic enolate at this position, which is a key reactive intermediate in many transformations.\n\nThe propargyl group, containing a terminal alkyne, introduces another dimension to the molecule's reactivity. The alkyne can participate in various addition reactions and is a particularly valuable handle for transition metal-catalyzed cross-coupling and cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of \"click chemistry,\" allows for the efficient and specific formation of a 1,2,3-triazole ring.  This reaction can be performed in the presence of the other functional groups in the molecule, highlighting the orthogonal reactivity of the alkyne.\n\nFurthermore, the spatial proximity of the different functional groups can enable intramolecular reactions. For instance, after a reaction at one of the carbonyls or the active methylene group, the newly introduced functionality might be positioned to react with the propargyl group, leading to the formation of complex cyclic structures in a single synthetic operation.\n\n### **3.4. Advanced Mechanistic Investigations of this compound Transformations**\n\n#### **3.4.1. Kinetic Isotope Effect (KIE) Studies**\n\nKinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step and providing insights into the structure of the transition state. [7, 10] The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen, ¹H) to the rate of the same reaction with a heavier isotope (e.g., deuterium, ²H or D) at the same position.\n\nFor transformations involving this compound, KIE studies could be particularly informative in several key reactions:\n\n*   **Reactions involving the active methylene group:** In reactions where the rate-determining step involves the cleavage of a C-H bond at the active methylene position (α-carbon), a significant primary KIE (typically kH/kD > 2) would be expected.  iris-biotech.de This would be the case in many base-catalyzed reactions where deprotonation is the slow step. By measuring the rates of reaction for the normal compound and its α-deuterated analogue, one can confirm the involvement of C-H bond breaking in the transition state of the rate-limiting step.\n\n*   **Hydride transfer reactions:** If the reaction mechanism involves the transfer of a hydride ion to or from the molecule, a primary KIE would also be observed.  nih.gov\n\n*   **Secondary KIEs:** Even if a C-H bond is not broken in the rate-determining step, a smaller secondary KIE (kH/kD ≠ 1) can be observed.  iris-biotech.de This can provide information about changes in hybridization at the carbon atom bearing the isotope. For example, a change from sp³ to sp² hybridization during the rate-determining step typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse secondary KIE (kH/kD < 1).\n\nBy systematically replacing specific hydrogen atoms in this compound with deuterium and measuring the effect on the reaction rate, mechanistic chemists can map out the details of complex reaction pathways.\n\n
\n\n| Isotope Position | Expected KIE Type | Mechanistic Insight |\n|---|---|---|\n| **α-Methylene C-H** | Primary (if C-H bond breaking is rate-determining) | Involvement of α-proton abstraction in the rate-determining step.  iris-biotech.de |\n| **Other C-H bonds** | Secondary | Changes in hybridization at the labeled carbon in the transition state.  iris-biotech.de |\n\n### **Table of Compounds**\n\n| Compound Name |\n|---|\n| this compound |\n| Carbon tetrachloride |\n| Water |\n| 3-oxo-3-R1-N-R2-propanethioamides |\n| 2-aminopyridines |\n| Pyridopyrimidine thiones |\n| Hydrazine |\n| Hydroxylamine |\n| Urea |\n| Pyrazoles |\n| Triazoles |\n| Alkyl halides |\n| Acyl chlorides |\n| Anhydrides |\n| Aldehydes |\n| Ketones |\n| α,β-unsaturated carbonyl compounds |\n| Deuterium |"
}
```### **Chemical Reactivity and Mechanistic Investigations of this compound**

Tautomerism and Keto-Enol Equilibria Studies

This compound, like other 1,3-dicarbonyl compounds, exhibits keto-enol tautomerism, a process where the molecule exists as an equilibrium mixture of two constitutional isomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This equilibrium is dynamic and can be influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts. libretexts.orgmdpi.com

The keto form contains a ketone and an amide functional group. The enol form is characterized by the presence of a carbon-carbon double bond and a hydroxyl group (C=C-OH), which is in conjugation with the amide functionality. masterorganicchemistry.com Generally, for simple acyclic mono-carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.org This preference is attributed to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

However, in 1,3-dicarbonyl systems such as this compound, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the amide. masterorganicchemistry.com This creates a stable six-membered ring-like structure. The extent of enolization is also highly dependent on the solvent. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas in polar, protic solvents that can engage in hydrogen bonding, the keto form may be more prevalent. mdpi.com For instance, studies on similar β-dicarbonyl compounds have shown a significant increase in the enol tautomer concentration in nonpolar solvents like carbon tetrachloride compared to polar solvents like water. masterorganicchemistry.com

The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org

Acid catalysis: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A subsequent deprotonation at the α-carbon by a weak base (like the solvent) leads to the formation of the enol. libretexts.org

Base catalysis: A base removes an α-hydrogen to form an enolate ion, which is a resonance-stabilized intermediate. Protonation of the enolate oxygen then yields the enol. libretexts.org

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to study keto-enol equilibria. researchgate.net In ¹H NMR, the appearance of distinct signals for the vinylic proton and the enolic hydroxyl proton confirms the presence of the enol form. The relative integrals of the signals corresponding to the keto and enol forms allow for the quantification of their respective populations. researchgate.net

TautomerKey Structural FeaturesStabilizing Factors
Keto Two carbonyl groups (ketone and amide) separated by a methylene group.Strong C=O double bond. libretexts.org
Enol A carbon-carbon double bond conjugated with a hydroxyl group and an amide group.Intramolecular hydrogen bonding, conjugation. masterorganicchemistry.com

Electrophilic and Nucleophilic Reactions at Carbonyl Centers

The chemical reactivity of this compound is largely dictated by the presence of two carbonyl centers: the ketone and the amide. The carbon atom of a carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. quora.commasterorganicchemistry.com However, the reactivity of these two carbonyl groups differs.

Nucleophilic Reactions:

Nucleophilic addition is a characteristic reaction of carbonyl compounds. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org For the ketonic carbonyl group in this compound, this intermediate is an alkoxide, which is typically protonated in a subsequent step to yield an alcohol. libretexts.org

The amide carbonyl, while also electrophilic, is generally less reactive towards nucleophiles than the ketone carbonyl. This is because the lone pair of electrons on the nitrogen atom can be delocalized onto the carbonyl oxygen through resonance, reducing the partial positive charge on the carbonyl carbon. quora.com Reactions at the amide carbonyl often proceed via a nucleophilic acyl substitution pathway, where the initial nucleophilic addition is followed by the elimination of a leaving group.

Electrophilic Reactions:

While the carbonyl carbon is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and is a Lewis basic center. It can be attacked by electrophiles, most commonly a proton in acid-catalyzed reactions. libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org

Carbonyl CenterRelative Reactivity to NucleophilesCommon Reaction Type
Ketone More reactiveNucleophilic Addition libretexts.org
Amide Less reactiveNucleophilic Acyl Substitution

Condensation and Cyclization Reactions to Form Heterocyclic Systems

The presence of multiple reactive sites in this compound, including the two carbonyl groups, the active methylene group, and the terminal alkyne, makes it a versatile precursor for the synthesis of various heterocyclic compounds. These reactions often proceed through initial condensation or addition reactions followed by intramolecular cyclization.

For instance, β-keto amides are known to react with various reagents to form heterocycles. The active methylene group can be deprotonated to form a nucleophilic enolate, which can then react with electrophiles. The carbonyl groups can react with nucleophiles, and the propargyl group offers a site for cycloaddition reactions.

One common type of reaction involves the condensation of the dicarbonyl moiety with binucleophiles like hydrazine, hydroxylamine, or ureas to form five- or six-membered heterocyclic rings. For example, reaction with hydrazine derivatives can lead to the formation of pyrazoles. The terminal alkyne of the propargyl group is also a key functional group for cyclization reactions, particularly in "click chemistry," where it can undergo a 1,3-dipolar cycloaddition with azides to form triazoles. iris-biotech.de

Furthermore, intramolecular cyclizations are possible. For example, under certain conditions, the amide nitrogen could potentially act as a nucleophile, attacking one of the carbonyl groups or the alkyne, although such reactions would depend on the specific reaction conditions and the presence of appropriate catalysts.

Studies on similar compounds, like 3-oxo-3-R1-N-R2-propanethioamides, have shown their utility in synthesizing pyridopyrimidine thiones through reactions with 2-aminopyridines. researchgate.net This suggests that this compound could undergo analogous transformations to yield a variety of heterocyclic structures.

Reactions at the Active Methylene Group (Alpha-Carbon Functionalization)

The methylene group situated between the two carbonyl groups (the α-carbon) in this compound is particularly reactive. The protons attached to this carbon are acidic (with a pKa typically in the range of 9-11 for similar β-dicarbonyl compounds) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both carbonyl oxygen atoms. libretexts.org

This acidity allows for the easy deprotonation of the active methylene group by a suitable base to form a nucleophilic enolate. This enolate can then participate in a variety of reactions, leading to the functionalization of the α-carbon.

Common α-carbon functionalization reactions include:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position.

Acylation: Reaction of the enolate with acyl chlorides or anhydrides results in the introduction of an acyl group.

Aldol Condensation: The enolate can act as a nucleophile and attack a carbonyl compound (an aldehyde or another ketone) in an aldol addition or condensation reaction.

Michael Addition: As a soft nucleophile, the enolate can undergo a conjugate addition to α,β-unsaturated carbonyl compounds.

These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

Interplay of Functional Groups and Synergistic Reactivity in this compound

The reactivity of this compound is not simply the sum of the reactivities of its individual functional groups (ketone, amide, and alkyne). Instead, these groups interact and influence each other, leading to synergistic reactivity.

The most prominent example of this interplay is the enhanced acidity of the α-methylene protons due to the electron-withdrawing effects of both the adjacent ketonic and amide carbonyl groups. This allows for the selective formation of a nucleophilic enolate at this position, which is a key reactive intermediate in many transformations.

The propargyl group, containing a terminal alkyne, introduces another dimension to the molecule's reactivity. The alkyne can participate in various addition reactions and is a particularly valuable handle for transition metal-catalyzed cross-coupling and cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and specific formation of a 1,2,3-triazole ring. iris-biotech.de This reaction can be performed in the presence of the other functional groups in the molecule, highlighting the orthogonal reactivity of the alkyne.

Furthermore, the spatial proximity of the different functional groups can enable intramolecular reactions. For instance, after a reaction at one of the carbonyls or the active methylene group, the newly introduced functionality might be positioned to react with the propargyl group, leading to the formation of complex cyclic structures in a single synthetic operation.

Advanced Mechanistic Investigations of this compound Transformations

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step and providing insights into the structure of the transition state. nih.govprinceton.edu The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen, ¹H) to the rate of the same reaction with a heavier isotope (e.g., deuterium, ²H or D) at the same position.

For transformations involving this compound, KIE studies could be particularly informative in several key reactions:

Reactions involving the active methylene group: In reactions where the rate-determining step involves the cleavage of a C-H bond at the active methylene position (α-carbon), a significant primary KIE (typically kH/kD > 2) would be expected. princeton.edu This would be the case in many base-catalyzed reactions where deprotonation is the slow step. By measuring the rates of reaction for the normal compound and its α-deuterated analogue, one can confirm the involvement of C-H bond breaking in the transition state of the rate-limiting step.

Hydride transfer reactions: If the reaction mechanism involves the transfer of a hydride ion to or from the molecule, a primary KIE would also be observed. nih.gov

Secondary KIEs: Even if a C-H bond is not broken in the rate-determining step, a smaller secondary KIE (kH/kD ≠ 1) can be observed. princeton.edu This can provide information about changes in hybridization at the carbon atom bearing the isotope. For example, a change from sp³ to sp² hybridization during the rate-determining step typically results in a normal secondary KIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse secondary KIE (kH/kD < 1).

By systematically replacing specific hydrogen atoms in this compound with deuterium and measuring the effect on the reaction rate, mechanistic chemists can map out the details of complex reaction pathways.

Isotope PositionExpected KIE TypeMechanistic Insight
α-Methylene C-H Primary (if C-H bond breaking is rate-determining)Involvement of α-proton abstraction in the rate-determining step. princeton.edu
Other C-H bonds SecondaryChanges in hybridization at the labeled carbon in the transition state. princeton.edu

Table of Compounds

Compound Name
This compound
Carbon tetrachloride
Water
3-oxo-3-R1-N-R2-propanethioamides
2-aminopyridines
Pyridopyrimidine thiones
Hydrazine
Hydroxylamine
Urea
Pyrazoles
Triazoles
Alkyl halides
Acyl chlorides
Anhydrides
Aldehydes
Ketones
α,β-unsaturated carbonyl compounds
Deuterium

Advanced Mechanistic Investigations of this compound Transformations

Reaction Progress Monitoring and Intermediates Identification

The synthesis of this compound, a β-ketoamide, typically proceeds through the acylation of propargylamine with a suitable acetoacetylating agent, such as diketene or an acetoacetate ester. Monitoring the progress of this reaction and identifying any transient intermediates are crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. A combination of chromatographic and spectroscopic techniques is generally employed for this purpose.

Reaction Monitoring Techniques

The progress of the formation of this compound can be qualitatively and quantitatively assessed using several analytical methods.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the consumption of the starting materials (propargylamine and the acetoacetylating agent) and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized, often under UV light or by using a staining agent like potassium permanganate.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction. It not only separates the components of the reaction mixture but also provides their mass-to-charge ratio, confirming the formation of the desired product and helping to identify any byproducts or intermediates. nih.gov The retention times and mass spectra of the reactants and the product are unique, allowing for precise tracking of the reaction's progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for both monitoring the reaction and for the structural elucidation of the final product and any stable intermediates. In ¹H NMR, the appearance of characteristic signals for the amide proton, the methylene group adjacent to the nitrogen, and the acetyl group, along with the disappearance of the amine protons of propargylamine, indicates the progress of the reaction.

Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound

Time (hours)Propargylamine (Rf)Diketene (Rf)This compound (Rf)Observations
00.250.80-Strong spots for both reactants.
10.250.800.55Faint product spot appears. Reactant spots are still strong.
3FaintFaint0.55Product spot is strong. Reactant spots are significantly weaker.
6--0.55Only the product spot is visible, indicating reaction completion.

Note: Rf values are hypothetical and depend on the specific TLC plate and solvent system used.

Identification of Intermediates

The reaction between propargylamine and diketene is generally considered to be a direct and rapid acylation. Diketene is highly reactive and readily opens its lactone ring upon nucleophilic attack by the primary amine of propargylamine.

The proposed mechanism involves the nucleophilic attack of the nitrogen atom of propargylamine on the carbonyl carbon of the β-lactone ring of diketene. This is followed by the opening of the ring and subsequent proton transfer to yield the stable this compound.

Due to the high reactivity of diketene, the formation of stable, isolable intermediates is not typically expected under standard reaction conditions. The reaction generally proceeds directly to the final β-ketoamide product. However, under certain conditions, such as in the presence of specific catalysts or at very low temperatures, it might be possible to detect transient species. Advanced techniques like in-situ IR or rapid-injection NMR could potentially be used to observe the initial adduct before proton transfer, but for preparative organic synthesis, the reaction is considered to proceed directly to the final product.

Table 2: Expected Spectroscopic Data for Reactants and Product

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Propargylamine ~2.2 (t, 1H), ~3.4 (d, 2H), ~1.5 (br s, 2H)~72 (CH), ~80 (C), ~30 (CH₂)55.08 [M+H]⁺
Diketene ~4.9 (s, 2H), ~5.2 (s, 2H)~95 (CH₂), ~168 (C=O), ~172 (C=C)84.02 [M]⁺
This compound ~2.2 (t, 1H), ~2.3 (s, 3H), ~3.5 (s, 2H), ~4.1 (d, 2H), ~7.3 (br s, 1H)~30 (CH₃), ~49 (CH₂), ~71 (CH), ~79 (C), ~165 (C=O, amide), ~205 (C=O, ketone)139.15 [M+H]⁺

Note: The chemical shifts (δ) are approximate and can vary based on the solvent and other experimental conditions.

Design and Synthesis of Derivatives via Alkyne Functionalization

The propargyl group, containing a terminal alkyne, is a key functional handle for a multitude of chemical transformations. Its reactivity allows for the introduction of diverse substituents and the construction of larger molecular frameworks through carbon-carbon and carbon-heteroatom bond formation.

The terminal alkyne of this compound is an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.de This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. bachem.comnih.gov The reaction is known for its reliability, high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a premier tool for chemical ligation and bioconjugation. bachem.com

The derivatization of this compound via CuAAC involves its reaction with a variety of organic azides (R-N₃). This modular approach allows for the facile introduction of diverse functionalities (R) into the final molecule. The resulting 1,2,3-triazole ring is not merely a linker but is considered a valuable pharmacophore, acting as a bioisostere for the amide bond due to its planarity and significant dipole moment. bachem.com This strategy has been widely employed in drug discovery to link different molecular fragments and explore structure-activity relationships. nih.gov

Table 1: Examples of Click Chemistry-Mediated Derivatization

Alkyne Substrate Azide Partner (R-N₃) Catalyst/Conditions Product Structure
This compound Benzyl Azide Cu(I) salt (e.g., CuI), Base (e.g., DIPEA), Solvent (e.g., THF) N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-oxobutanamide
This compound Azidothymidine (AZT) CuI, DIPEA, THF Triazole-linked Butanamide-AZT conjugate

This table presents hypothetical but chemically sound examples based on established click chemistry principles.

The terminal C(sp)-H bond of the alkyne is sufficiently acidic (pKa ≈ 25) to undergo deprotonation and participate in various metal-catalyzed cross-coupling reactions. unacademy.com The Sonogashira cross-coupling is a prominent example, enabling the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. unacademy.comyoutube.com This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. unacademy.comyoutube.com

The Sonogashira reaction allows for the direct attachment of aromatic and heteroaromatic rings to the propargyl side chain of this compound, significantly increasing molecular complexity. rsc.org The resulting internal alkyne products are themselves valuable intermediates for further transformations. youtube.com Besides the classic Sonogashira protocol, other cross-coupling methods, such as Glaser and Cadiot–Chodkiewicz couplings, can be utilized to create symmetrical or unsymmetrical diynes, respectively. unacademy.com More recent developments have also enabled the cross-coupling of terminal alkynes with internal alkynes to produce valuable 1,3-enyne structures. nih.gov

Table 2: Potential Cross-Coupling Reactions

Coupling Reaction Coupling Partner Catalyst System Resulting Linkage
Sonogashira Aryl/Vinyl Halide (e.g., Iodobenzene) Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base Aryl/Vinyl-Alkyne
Glaser (Self-coupling) Cu salt (e.g., Cu(OAc)₂), Base (e.g., Pyridine) Diyne (Butadiyne)
Cadiot–Chodkiewicz Bromoalkyne Cu(I) salt, Amine base Unsymmetrical Diyne

Design and Synthesis of Derivatives via Beta-Keto Amide Functionalization

The β-keto amide moiety is a classic platform for synthetic transformations, characterized by the electrophilicity of its two carbonyl carbons and the nucleophilicity of the central α-carbon. rsc.org This duality in reactivity allows for a rich and varied derivatization chemistry.

The methylene group situated between the ketone and amide carbonyls (the α-carbon) is highly acidic due to the electron-withdrawing effect of both adjacent carbonyls. This allows for easy deprotonation by a suitable base to form a stabilized enolate, which is a potent carbon nucleophile. nih.govresearchgate.net This enolate can react with a wide range of electrophiles, enabling α-functionalization reactions such as alkylation, acylation, and halogenation.

Asymmetric α-functionalization is a significant challenge and a highly valuable transformation. The use of chiral auxiliaries or, more efficiently, chiral catalysts can direct the approach of the electrophile to create enantiomerically enriched products. rsc.org Phase-transfer catalysis using chiral catalysts, such as cinchona alkaloid derivatives, has proven effective for the highly enantioselective α-alkylation of cyclic β-keto amides and esters, a strategy that could be adapted for acyclic substrates like this compound. rsc.orgnih.gov

Table 3: Representative α-Carbon Functionalization Reactions

Reaction Type Reagent Catalyst/Conditions Product Type
Alkylation Alkyl Halide (e.g., Benzyl Bromide) Base (e.g., K₂CO₃), Solvent (e.g., Acetone) α-Alkyl-β-keto amide
Asymmetric Alkylation Alkyl Halide Chiral Phase-Transfer Catalyst, Base Enantioenriched α-Alkyl-β-keto amide
Halogenation N-Chlorosuccinimide (NCS) Organocatalyst (e.g., Cinchona derivative) α-Chloro-β-keto amide

The presence of two distinct carbonyl groups—a ketone and an amide—within the β-keto amide structure offers opportunities for selective transformations. The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the more resonance-stabilized amide carbonyl. This inherent difference in reactivity can be exploited for selective modifications.

For instance, selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride, leaving the amide intact. The resulting β-hydroxy amide is a valuable synthetic intermediate. researchgate.net Achieving high stereoselectivity in such reductions is a key objective. Dynamic reductive kinetic resolution (DYRKR) using ketoreductase (KRED) enzymes has been successfully employed for the stereoselective synthesis of α-fluoro-β-hydroxy esters from the corresponding β-keto esters, demonstrating a powerful method for controlling the stereochemistry at both the α- and β-positions. alaska.edu Similar enzymatic or chiral catalyst-controlled reductions could be applied to this compound to access specific stereoisomers of the corresponding β-hydroxy amide. Conversely, harsher conditions, such as those using lithium aluminum hydride, would typically reduce both carbonyl groups.

This compound as a Precursor for Complex Heterocyclic Compounds

β-Keto amides are exceptionally useful building blocks for the synthesis of a wide variety of heterocyclic compounds. nih.govresearchgate.netresearchgate.net The 1,3-dicarbonyl arrangement provides a reactive dielectrophilic scaffold that can undergo condensation reactions with dinucleophiles to form five- and six-membered rings.

For example, reaction with hydrazine derivatives (H₂N-NHR) leads to the formation of pyrazoles. Condensation with urea or thiourea (B124793) can yield pyrimidine-2,4-diones (uracils) or thiouracils, respectively. Similarly, reaction with guanidine (B92328) affords 2-aminopyrimidines. The versatility of this compound is further enhanced by the presence of the propargyl group, which can either be carried through the synthesis to provide a handle for further functionalization (e.g., via click chemistry) on the final heterocycle, or it can participate in subsequent intramolecular cyclization reactions to build fused ring systems. The reaction of 1,3-dicarbonyl compounds with amines and another carbonyl source can also lead to substituted anilines through three-component benzannulation reactions. beilstein-journals.org

Table 4: Heterocyclic Systems from β-Keto Amide Precursors

Dinucleophilic Reagent Resulting Heterocycle
Hydrazine (H₂N-NH₂) Pyrazole (B372694)
Phenylhydrazine N-Phenylpyrazole
Hydroxylamine (H₂N-OH) Isoxazole (B147169)
Urea Pyrimidinone (Uracil derivative)
Guanidine 2-Aminopyrimidine

Synthesis of Pyrazoles, Isoxazoles, and Related Nitrogen-Containing Heterocycles

The β-dicarbonyl moiety of this compound is a classic precursor for the synthesis of five-membered nitrogen-containing heterocycles like pyrazoles and isoxazoles. nih.govresearchgate.net These reactions typically involve condensation with dinucleophilic reagents. youtube.com

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a fundamental and widely used method for constructing the pyrazole ring. nih.govresearchgate.net In the case of this compound, condensation with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole derivative, retaining the propargyl group for further functionalization. This transformation allows for the introduction of various substituents on the pyrazole ring depending on the specific hydrazine derivative used. beilstein-journals.org The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved therapeutic agents. nih.govnih.gov

Isoxazoles: Similarly, isoxazoles can be synthesized from 1,3-dicarbonyl compounds by reaction with hydroxylamine. researchgate.net The condensation of this compound with hydroxylamine hydrochloride is a primary route to isoxazole derivatives. researchgate.netmdpi.com This reaction provides a direct method to incorporate the isoxazole ring system, another important pharmacophore, while keeping the versatile propargyl handle intact for subsequent chemical modifications. mdpi.comnih.gov The general synthesis of isoxazoles from alkynes and a nitro-group source is also a well-established method. organic-chemistry.org

The table below summarizes the synthesis of these key nitrogen-containing heterocycles from the parent scaffold.

HeterocycleReagentResulting Core Structure
PyrazoleHydrazine (NH₂NH₂)1-(5-Methyl-1H-pyrazol-3-yl)-N-(prop-2-yn-1-yl)methanamine
IsoxazoleHydroxylamine (NH₂OH)1-(3-Methylisoxazol-5-yl)-N-(prop-2-yn-1-yl)methanamine

Table 1: Synthesis of Pyrazoles and Isoxazoles.

Synthesis of Pyridones and Other Oxygen-Containing Heterocycles

The scaffold of this compound is also amenable to the synthesis of various six-membered heterocycles, including pyridones and other oxygen-containing rings.

Pyridones: Pyridone and dihydropyridine (B1217469) derivatives can be synthesized through multi-component reactions like the Hantzsch reaction. nih.govmdpi.com While the classic Hantzsch synthesis involves an aldehyde, a β-ketoester, and ammonia (B1221849), variations using β-ketoamides like this compound are also established. These reactions offer a convergent approach to highly substituted pyridine (B92270) scaffolds. nih.govresearchgate.net

Other Oxygen-Containing Heterocycles: The β-ketoamide functionality can participate in cyclization reactions to form various oxygen-containing heterocycles. For instance, condensation reactions with activated phenols or other suitable bifunctional molecules can lead to coumarins or chromones under specific conditions. nih.gov Furthermore, the alkyne group can undergo transition metal-catalyzed cycloisomerization reactions to form a range of heterocyclic structures. rsc.org The Dieckmann cyclisation is another relevant reaction for creating cyclic ketones like oxo-piperidines from appropriate diester precursors. ucl.ac.uk

Multi-Component Reactions Utilizing the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov this compound is an ideal substrate for such reactions due to its dual reactivity.

Biginelli Reaction: The Biginelli reaction is a well-known MCR that produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea. nih.govnih.gov By substituting this compound for the typical β-ketoester, a library of DHPMs bearing a propargyl group can be synthesized. This propargyl handle is then available for post-condensation modifications, for example, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."

Hantzsch Dihydropyridine Synthesis: As mentioned previously, the Hantzsch reaction is another cornerstone MCR. nih.govresearchgate.net Utilizing this compound in a Hantzsch-type reaction with an aldehyde and an ammonia source allows for the one-pot synthesis of highly functionalized dihydropyridines. These products are of significant interest in medicinal chemistry.

The versatility of the scaffold in MCRs is highlighted in the following table.

MCR NameReactantsCore Heterocyclic Product
Biginelli ReactionAldehyde, Urea/ThioureaDihydropyrimidinone/-thione
Hantzsch SynthesisAldehyde, Ammonia sourceDihydropyridine
Michael AdditionActivated AlkenesPolyfunctional δ-diketones

Table 2: Application in Multi-Component Reactions.

Generation of Molecularly Complex Architectures from this compound

The dual functionality of this compound allows for its use in tandem or cascade reactions, which are processes involving two or more sequential transformations in a single pot, leading to a significant increase in molecular complexity. rsc.org

One strategy involves an initial reaction at the β-ketoamide moiety, followed by an intramolecular reaction involving the newly formed ring and the pendant propargyl group. For example, a pyrazole could be formed first, followed by an intramolecular cycloaddition or other cyclization involving the alkyne, leading to fused polycyclic systems. nih.gov Transition metal catalysis, particularly with gold or silver, is often employed to facilitate the cyclization of enynes and diynes, which can be formed from the propargyl group. rsc.org Such strategies are at the forefront of modern organic synthesis for building complex molecular frameworks efficiently. rsc.org

Combinatorial Library Generation and High-Throughput Synthesis Based on the this compound Scaffold

Combinatorial chemistry aims to synthesize a large number of compounds in a short period, often for screening purposes in drug discovery. nih.gov The this compound scaffold is exceptionally well-suited for this purpose.

Libraries can be generated by reacting the β-ketoamide portion in a multi-component reaction with a diverse set of aldehydes. Subsequently, the terminal alkyne of each resulting product can be further diversified using click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the efficient and regioselective formation of triazoles by reacting the alkyne with a wide variety of organic azides. This two-step diversification strategy enables the rapid creation of large and structurally diverse compound libraries from a single, versatile starting scaffold. nih.gov

High-throughput synthesis techniques, such as microwave-assisted synthesis and the use of automated platforms, can significantly accelerate the generation of these libraries. nih.govnih.govresearchgate.net The robustness of the reactions involving the this compound scaffold makes it compatible with these modern synthetic technologies.

Polymer Chemistry and Monomer Design

The dual functionality of this compound allows for its use in various polymerization strategies, leading to the creation of novel polymers with precisely controlled structures and properties.

Design of Alkyne-Functionalized Monomers from this compound

The terminal alkyne group of this compound serves as a key functional handle for its incorporation into monomeric structures. This allows for the design of monomers that can be readily polymerized and subsequently modified via "click chemistry," a set of highly efficient and specific reactions. For instance, the β-ketoamide moiety can be modified to introduce polymerizable groups, such as acrylates or methacrylates, while preserving the alkyne functionality for post-polymerization modifications. This approach enables the synthesis of a wide array of monomers with tailored properties for specific applications.

An example of a related approach involves the synthesis of an alkyne-functionalized elastomer from sebacic acid, 1,3-propanediol, and an alkyne-functionalized serinol, which is achieved through melt condensation. nsf.gov This highlights the potential for incorporating alkyne functionalities into polyester (B1180765) backbones, a strategy that could be adapted for monomers derived from this compound.

Synthesis of Clickable Polymers via Post-Polymerization Modification

The presence of the propargyl group (prop-2-yn-1-yl) in polymers derived from this compound monomers makes them ideal candidates for post-polymerization modification. The alkyne functionality can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne "click" reactions. nsf.gove-bookshelf.de These reactions are known for their high yields, tolerance to a wide range of functional groups, and mild reaction conditions.

This "clickable" nature allows for the introduction of a vast array of functionalities onto the polymer backbone after polymerization. For example, biomolecules, fluorescent dyes, or other functional moieties can be attached to the polymer chain, leading to the creation of materials with tailored biological or optical properties.

Development of Self-Healing Polymers and Cross-Linked Networks

The alkyne groups on polymers derived from this compound can be utilized to form cross-linked networks, which are crucial for the development of robust and stable materials. Thiol-yne photochemistry, for instance, can be employed to trigger rapid cross-linking upon exposure to UV light, a technique that has been successfully used to create elastomers with mechanical properties similar to soft tissues. nsf.gov

Furthermore, the reversible nature of certain "click" reactions can be harnessed to create self-healing polymers. For example, dynamic covalent bonds can be formed and broken, allowing the material to repair itself after damage. While research in this area has focused on systems like silsesquioxane-based materials employing thiol-ene click reactions for self-healing properties mdpi.com, the principles can be extended to polymers functionalized with the alkyne group from this compound. The introduction of reversible cross-links would enable the polymer network to re-form upon the application of a stimulus such as heat or light.

Fabrication of Polymeric Hydrogels and Bio-Compatible Scaffolds (for non-human, non-clinical applications)

Polymeric hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. The "clickable" nature of polymers derived from this compound makes them excellent candidates for the fabrication of hydrogels. By cross-linking the alkyne-functionalized polymer chains with multi-functional linkers, hydrogels with tunable mechanical properties and swelling behavior can be created.

These hydrogels can serve as scaffolds for non-human, non-clinical applications, such as in vitro cell culture or as matrices for enzyme immobilization. The ability to functionalize the hydrogel network with specific ligands or signaling molecules via "click" chemistry further enhances their utility in these areas. The development of an alkyne-functionalized elastomer with good cytocompatibility demonstrates the potential for creating biocompatible materials using similar chemistries. nsf.gov

Functional Materials Development

The reactivity of this compound and its derivatives extends beyond polymer synthesis to the development of functional materials with tailored surface properties.

Surface Modification and Coatings Applications

The alkyne group of this compound provides a powerful tool for surface modification. Surfaces can be functionalized with this molecule or its derivatives, introducing alkyne groups that can then be used to "click" on other molecules to alter the surface properties. This approach can be used to create surfaces with specific wettability, adhesion, or anti-fouling characteristics.

In the context of coatings, polymers derived from this compound can be used to create functional coatings. For instance, a coating containing alkyne functionalities can be subsequently modified to introduce desired properties, such as scratch resistance or self-cleaning capabilities. The development of self-healing superhydrophobic surfaces using related click chemistry principles highlights the potential in this area. mdpi.com

Development of Responsive Materials and Stimuli-Responsive Polymers

The molecular architecture of this compound, featuring a reactive β-dicarbonyl system and a terminal alkyne group, makes its derivatives promising candidates for the creation of advanced responsive materials. Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small external triggers. researchgate.net These triggers can be physical, such as temperature or light, or chemical, such as pH or the presence of specific ions. researchgate.net

The amide and ketone functionalities within the 3-oxobutanamide core can participate in hydrogen bonding. rsc.org This non-covalent interaction is fundamental to the phase transition behavior of many thermo-responsive polymers, such as poly(N-isopropylacrylamide) (pNIPAAm). researchgate.netihmc.us By incorporating derivatives of this compound into a polymer structure, it is possible to impart pH or temperature sensitivity. The keto-enol tautomerism of the β-dicarbonyl moiety is pH-dependent, which can alter the polymer's hydrophilicity and conformation. For example, copolymers of N-isopropylacrylamide and acrylic acid are responsive to both temperature and pH. ihmc.us Similarly, polymers functionalized with these butanamide derivatives could exhibit tailored lower critical solution temperatures (LCST), causing them to phase separate from an aqueous solution when heated. ihmc.us

The propargyl group (prop-2-yn-1-yl) offers a versatile handle for polymerization or post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This allows for the efficient grafting of these responsive units onto various polymer backbones, leading to the development of materials with precisely controlled properties for applications like drug delivery systems that release their payload under specific environmental conditions. nih.gov

Design of Chemosensors and Biosensors Based on Derived Structures

The inherent chemical features of this compound derivatives provide a robust platform for the design of sophisticated chemosensors and biosensors. The β-dicarbonyl system is an excellent chelating ligand for a wide range of metal ions. By modifying the scaffold, it is possible to create derivatives with high selectivity for specific analytes, forming the basis of a colorimetric or electrochemical sensor.

For biosensor development, the terminal alkyne is of paramount importance. It allows for the covalent immobilization of the molecule onto sensor surfaces, such as gold nanoparticles or graphene oxide, which can enhance signal transduction. mdpi.com Furthermore, this alkyne group can be used to conjugate the molecule to biological recognition elements like peptides, antibodies, or nucleic acids through click chemistry. mdpi.com This creates a hybrid material capable of specifically binding to a biological target.

For instance, a derivative could be designed to chelate a metal ion, which in turn could quench a nearby fluorophore. Upon displacement of the metal ion by a target analyte, a fluorescent signal could be restored. Boronic acid-based materials have been successfully used in this manner for detecting glycoproteins. mdpi.com Similarly, self-assembled nanostructures of peptide derivatives have been employed for biosensing applications, where interactions with analytes disrupt the assembly and generate a signal. mdpi.com Derivatives of this compound could be integrated into such systems, combining the analyte-binding capability of the butanamide core with the self-assembly and bioconjugation potential of its derivatives.

Sensor ComponentRole of this compound DerivativePotential Analytes
Chemosensor Acts as a selective metal-ion chelating agent, leading to a detectable signal (e.g., color change, fluorescence).Metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺)
Biosensor The alkyne group allows for immobilization on a transducer surface and conjugation with biorecognition molecules (e.g., enzymes, antibodies).Glucose, specific proteins, DNA sequences
Electrochemical Sensor The derivative, often complexed with a redox-active metal, is immobilized on an electrode surface to detect binding events.Glycoproteins, microRNAs mdpi.com

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

Supramolecular chemistry explores the domain of chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. nih.gov Derivatives of this compound are well-suited as building blocks for creating complex supramolecular architectures due to their capacity for specific and directional intermolecular interactions.

Non-Covalent Interactions and Directed Self-Assembly

The self-assembly of molecules into well-defined, stable superstructures is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.orgmdpi.com The this compound structure contains both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl oxygens), making it an ideal candidate for directed self-assembly. researchgate.net

In the solid state or in non-polar solvents, these derivatives can form extended chains or networks through intermolecular hydrogen bonding. The introduction of aromatic rings into the molecule's periphery could further encourage assembly through π-π stacking interactions, a common feature in the formation of nanostructures from small organic molecules. mdpi.com The interplay of these weak forces can be precisely controlled by modifying the chemical structure and the external environment (e.g., solvent, temperature), enabling the formation of dynamic and responsive nanomaterials. rsc.org Understanding these interactions is crucial for designing complex molecular systems where function arises from the collective behavior of the assembled components. nih.gov

Formation of Macrocycles and Cages

Macrocycles and molecular cages are key components in supramolecular chemistry, capable of encapsulating guest molecules and acting as nanoscale reactors. nih.gov Derivatives of this compound can serve as versatile precursors for the synthesis of these complex architectures.

By synthesizing derivatives that possess two or more reactive sites, it becomes possible to construct macrocycles through reactions with complementary linkers. For example, a diamine derivative of this butanamide could react with a dialdehyde (B1249045) to form a tetrameric macrocycle via imine bond formation. The β-dicarbonyl unit can also be used to direct the assembly of metal-ligand macrocycles or cages, where the metal ions act as vertices and the organic ligands serve as the faces or edges of a polyhedron. The resulting cavity can selectively bind guest molecules, a principle widely used in host-guest chemistry with macrocycles like calixarenes and cyclodextrins. nih.gov

Development of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) from Derived Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. researchgate.netnih.gov They are constructed from metal nodes (in MOFs) or light elements (in COFs) connected by organic linker molecules.

Derivatives of this compound are highly attractive for use as or within these organic linkers. The β-dicarbonyl moiety can coordinate directly with metal centers to form the nodes of a MOF. More commonly, the butanamide unit can be attached to a larger, rigid core (like a benzene ring) that serves as the primary linker structure.

The terminal alkyne group is particularly valuable for the post-synthetic modification (PSM) of these frameworks. nih.govsemanticscholar.org A pre-synthesized MOF or COF containing these alkyne-functionalized linkers can be further modified through "click" reactions. This allows for the introduction of new functionalities into the pores of the material without altering the underlying framework. nih.gov For example, catalytic sites, chiral selectors, or specific binding sites can be "clicked" onto the framework, tailoring the material for applications in catalysis, separations, or sensing. semanticscholar.org This approach provides a modular and highly efficient way to create multifunctional, advanced materials. nih.govrsc.org

Framework TypeRole of this compound DerivativePotential Application
MOF The β-dicarbonyl group acts as a metal-coordinating site on an organic linker.Gas storage, catalysis, chemical separation researchgate.net
COF Incorporated into a larger organic linker to provide specific functionalities within the porous structure. nih.govSensing, drug delivery, optoelectronics nih.gov
Post-Synthetic Modification The terminal alkyne on the linker allows for "click" reactions to attach functional molecules within a pre-formed MOF or COF. nih.govsemanticscholar.orgTailored catalysis, selective adsorption

An exploration of this compound, a versatile chemical compound, reveals its significant, non-clinical applications in the realms of chemical biology and biotechnology. This molecule's unique structure, featuring both a reactive alkyne group and a β-ketoamide scaffold, positions it as a valuable tool for researchers. Its utility spans from high-precision biomolecular labeling to the foundational design of enzyme modulators.

Advanced Analytical Techniques for Characterization and Monitoring of 3 Oxo N Prop 2 Yn 1 Yl Butanamide and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-Oxo-N-(prop-2-yn-1-yl)butanamide. It provides the high-resolution, accurate mass measurement necessary to determine the elemental composition of the parent molecule and its fragments, which is a critical step in unambiguous structure confirmation.

The molecular formula of this compound is C₇H₉NO₂. HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretical monoisotopic mass of the neutral molecule is 139.0633 Da. In practice, analysis is often performed on the protonated molecule, [M+H]⁺, with a theoretical exact mass of 140.0706 Da. The high accuracy of HRMS (typically <5 ppm error) allows for the confident determination of the elemental formula.

During synthesis, HRMS serves as a powerful tool for reaction monitoring. By analyzing aliquots from the reaction mixture over time, it is possible to track the consumption of reactants and the formation of the desired product, this compound, as well as any intermediates or byproducts. This provides crucial data for optimizing reaction conditions such as temperature, time, and catalyst loading.

Table 1: Theoretical Exact Masses of this compound and Related Adducts

Species Formula Theoretical m/z
[M+H]⁺ C₇H₁₀NO₂⁺ 140.0706
[M+Na]⁺ C₇H₉NNaO₂⁺ 162.0525
[M+K]⁺ C₇H₉KNO₂⁺ 178.0265

This table presents the calculated exact masses for the protonated molecule and common adducts, which are used for identification in HRMS analysis.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information, multidimensional (2D) techniques are essential for assembling the complete molecular structure.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the acetyl methyl protons, the methylene (B1212753) protons adjacent to the ketone, the methylene protons of the propargyl group, the acetylenic proton, and the amide N-H proton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the two carbonyl carbons (ketone and amide), the two sp-hybridized carbons of the alkyne, the methylene carbons, and the methyl carbon. nih.gov

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton-proton spin systems. For instance, it would show a correlation between the propargyl -CH₂- protons and the terminal alkyne -C≡C-H proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different spin systems. For example, an HMBC spectrum would show a correlation from the amide N-H proton to the amide carbonyl carbon and the propargyl methylene carbon, confirming the N-propargyl linkage. nih.govamazonaws.com It would also show correlations from the acetyl methyl protons to the ketone carbonyl carbon, confirming the acetoacetyl moiety. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
1 CH₃ ~2.2 ~30 C2, C3
2 CH₂ ~3.5 ~50 C1, C3
3 C=O (Ketone) - ~205 H1, H2
4 C=O (Amide) - ~165 H2, H5, NH
5 CH₂ (Propargyl) ~4.1 (d) ~29 C4, C6, C7
6 C≡ - ~80 H5, H7
7 ≡CH ~2.5 (t) ~72 H5, C6
NH NH ~7.5 (br t) - C4, C5

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on solvent and other experimental conditions. 'd' denotes a doublet, 't' a triplet, 'br' broad.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional groups each have distinct signatures:

Alkyne group: A sharp, weak absorption around 3300 cm⁻¹ corresponds to the ≡C-H stretch, and a weak absorption around 2100-2150 cm⁻¹ corresponds to the C≡C stretch.

Amide group: A moderate absorption around 3300-3400 cm⁻¹ for the N-H stretch, a strong absorption around 1640-1680 cm⁻¹ for the C=O stretch (Amide I band), and another strong absorption around 1540 cm⁻¹ for the N-H bend (Amide II band).

Ketone group: A strong C=O stretching absorption, typically found at a higher frequency than the amide carbonyl, around 1700-1725 cm⁻¹.

C-H bonds: Stretching vibrations for sp³ hybridized C-H bonds in the methyl and methylene groups appear just below 3000 cm⁻¹.

IR spectroscopy is particularly useful for monitoring the progress of the synthesis. For example, in a synthesis starting from propargylamine (B41283) and a derivative of acetoacetic acid, the disappearance of the starting material peaks and the appearance of the characteristic amide and ketone peaks of the product can be tracked over time. nist.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Expected Intensity
Alkyne C-H Stretch ~3300 Sharp, Weak-Medium
Amide N-H Stretch ~3350 Medium
Alkyne C≡C Stretch ~2120 Weak
Ketone C=O Stretch ~1715 Strong
Amide C=O (Amide I) Stretch ~1650 Strong
Amide N-H (Amide II) Bend ~1540 Strong
CH₃, CH₂ Stretch 2850-2960 Medium

This table summarizes the expected key absorption bands in the IR spectrum, which are diagnostic for the compound's functional groups.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. If this compound or one of its derivatives can be grown as a single crystal of sufficient quality, this technique can provide unambiguous proof of its structure.

The analysis yields a detailed molecular model, including:

Bond lengths and angles: Precise measurements that confirm the connectivity and geometry of the molecule.

Conformation: The specific spatial arrangement of the molecule in the solid state, such as the torsion angles along the butanamide backbone.

Intermolecular interactions: It reveals how molecules pack together in the crystal lattice, identifying non-covalent interactions like hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and van der Waals forces. nih.govresearchgate.net

While obtaining a suitable crystal can be a challenge, the resulting structural data is unparalleled in its detail and is often required for publications and patent applications to unequivocally establish the identity of a new compound. researchgate.net

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): This is a highly versatile technique for non-volatile and thermally sensitive compounds. For this compound, a reverse-phase HPLC method would be most common. sielc.com The compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector is suitable for detection due to the presence of the carbonyl chromophores. By integrating the area of the product peak relative to the total area of all peaks, the purity of a sample can be quantified.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given its molecular weight and functional groups, this compound may be amenable to GC analysis, potentially on a polar capillary column (e.g., a wax or cyano-based phase). The high resolution of capillary GC allows for excellent separation of closely related impurities.

Table 4: Representative Chromatographic Methods for Analysis

Technique Stationary Phase (Column) Mobile/Carrier Phase Detection Application
HPLC Reverse Phase (e.g., C18, 3-5 µm) Acetonitrile/Water gradient UV (210-254 nm) Purity assessment, reaction monitoring, preparative isolation
GC Polar (e.g., Carbowax, DB-624) Helium or Hydrogen Flame Ionization (FID) Purity assessment for volatile impurities, reaction monitoring

This table outlines typical starting conditions for developing chromatographic methods for the target compound.

Hyphenated Techniques for Online Reaction Monitoring (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection method, are paramount for modern chemical analysis.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the premier technique for monitoring the synthesis of this compound. nih.gov An HPLC system separates the components of the reaction mixture, and the eluent is directed into a mass spectrometer. nih.gov This provides retention time information from the LC and mass information (both nominal and high-resolution) from the MS for each component simultaneously. This allows for the positive identification of reactants, intermediates, the final product, and any side products in a single analysis, making it exceptionally powerful for method development and impurity profiling. nist.gov

GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, this technique couples a gas chromatograph to a mass spectrometer. nist.gov It is ideal for analyzing volatile components in the reaction mixture. The GC separates the compounds, which are then ionized and detected by the MS. The resulting mass spectrum for each chromatographic peak provides a "chemical fingerprint" that can be used for identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.

These online monitoring techniques provide a near-real-time view of the reaction's progress, enabling chemists to make informed decisions to optimize yield and purity.

Future Perspectives and Emerging Research Directions for 3 Oxo N Prop 2 Yn 1 Yl Butanamide

Exploration of Untapped Synthetic Methodologies and Reagents

The classical synthesis of 3-Oxo-N-(prop-2-YN-1-YL)butanamide, while established, offers significant room for improvement and innovation. Future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes.

One promising avenue is the application of flow chemistry . Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The implementation of flow synthesis for this compound could significantly streamline its production.

Furthermore, the exploration of novel catalytic systems is a key area of interest. This includes the use of earth-abundant metal catalysts or even metal-free organocatalysts to replace traditional, often more hazardous, reagents. For instance, the development of catalytic methods that avoid the use of stoichiometric bases would represent a significant step towards a greener synthesis. A review of synthetic methods for related compounds, such as 3-oxo-N-(pyridin-2-yl)butanamide, highlights the reaction of diketene (B1670635) with primary amines or the reaction of amino-pyridines with β-keto-t-butylthioesters or ethyl acetoacetate (B1235776) as common routes. researchgate.net These established methods provide a foundation for exploring more advanced and sustainable alternatives for the synthesis of this compound.

The table below outlines potential areas for synthetic methodology advancement:

MethodologyPotential AdvantagesResearch Focus
Flow ChemistryEnhanced control, safety, and scalabilityDevelopment of continuous flow protocols
Novel CatalysisReduced environmental impact, improved atom economyExploration of earth-abundant metal and organocatalysts
Alternative ReagentsGreener reaction profilesInvestigation of less hazardous starting materials

Discovery of Novel Applications in Interdisciplinary Fields

The unique bifunctional nature of this compound, possessing both a reactive β-dicarbonyl moiety and a terminal alkyne, makes it a highly attractive scaffold for a multitude of applications beyond its current uses.

In the realm of materials science , the terminal alkyne group is a perfect handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward immobilization of the molecule onto polymer surfaces or into the framework of metal-organic frameworks (MOFs). frontiersin.org Such functionalized materials could find use in areas like sensing, catalysis, or as specialized coatings.

The field of chemical biology also presents exciting opportunities. The propargyl amide functionality can act as an electrophilic warhead, potentially enabling the design of targeted covalent inhibitors for specific enzymes. researchgate.net The compound's structure could serve as a starting point for developing probes to study biological processes or as a fragment in the design of more complex bioactive molecules. For example, similar propargyl amide residues have been incorporated into multi-target-directed ligands. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Reaction Prediction

Reaction Prediction: Machine learning models can predict the outcomes of chemical reactions, including potential side products and optimal reaction conditions. nih.gov This can significantly reduce the amount of trial-and-error experimentation required in the lab, saving both time and resources. For the synthesis of this compound and its derivatives, AI could help identify the most efficient synthetic routes from a vast network of possible chemical transformations. nih.gov The integration of AI into drug discovery pipelines can also facilitate the design of compounds that conform to specific design hypotheses and help uncover key protein-ligand interactions. nih.gov

Development of Sustainable and Circular Chemistry Approaches for this compound Synthesis and Utilization

The principles of green and circular chemistry are becoming increasingly central to chemical manufacturing. Future research on this compound will need to embrace these concepts.

Sustainable Synthesis: This involves minimizing waste, using renewable feedstocks, and employing energy-efficient processes. As mentioned earlier, the development of catalytic and flow chemistry-based syntheses will be crucial. Furthermore, exploring the use of bio-based starting materials could significantly improve the sustainability profile of the compound.

Circular Utilization: A circular economy approach aims to eliminate waste and keep materials in use for as long as possible. For this compound, this could involve developing methods for its recovery and reuse after a particular application. For example, if it is used as a ligand in a catalytic process, designing methods to efficiently separate it from the reaction mixture for subsequent cycles would be highly beneficial.

Addressing Challenges and Identifying Opportunities in the Research of Bifunctional Chemical Scaffolds

The study of bifunctional molecules like this compound presents both unique challenges and significant opportunities. researchgate.netresearchgate.net

Challenges:

Selectivity: Controlling the chemoselectivity of reactions involving bifunctional molecules can be complex. For instance, reactions could occur at either the β-dicarbonyl moiety or the alkyne, or at both. Developing orthogonal protection and deprotection strategies is a key challenge.

Complexity of Analysis: Characterizing the products of reactions involving bifunctional scaffolds can be more intricate, requiring a combination of advanced analytical techniques.

Opportunities:

Molecular Complexity from Simple Scaffolds: Bifunctional molecules are powerful building blocks for rapidly generating molecular diversity. A single scaffold can be elaborated in multiple directions to create a library of compounds for screening in various applications. tmu.edu.tw

Multi-Target Ligands: The presence of two distinct functional groups allows for the potential design of ligands that can interact with multiple biological targets simultaneously, a strategy of growing interest in drug discovery. researchgate.net

Advanced Materials: The ability to participate in multiple types of chemical transformations makes bifunctional scaffolds ideal for the construction of complex and highly functional materials. frontiersin.orgnih.gov

The table below summarizes the challenges and opportunities:

AspectDescription
Challenge: Selectivity Difficulty in controlling which functional group reacts in a given transformation.
Challenge: Analysis Increased complexity in the characterization of reaction products.
Opportunity: Molecular Diversity Rapid generation of diverse chemical libraries from a single starting scaffold. tmu.edu.tw
Opportunity: Multi-Targeting Potential to design molecules that can interact with multiple biological targets. researchgate.net
Opportunity: Advanced Materials Use as versatile building blocks for complex and functional materials. frontiersin.orgnih.gov

Q & A

Q. What are the established synthetic routes for 3-Oxo-N-(prop-2-yn-1-yl)butanamide, and how are reaction conditions optimized?

The compound is synthesized via a nucleophilic acyl substitution reaction between propargylamine and 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene. Key parameters include maintaining anhydrous conditions and temperatures between 80–100°C for 2–4 hours to achieve yields of ~25–30% . Optimization involves solvent selection (polar aprotic solvents improve reaction rates) and stoichiometric ratios (1:1 molar ratio of reactants). Post-synthesis purification typically employs column chromatography with ethyl acetate/hexane gradients.

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on ¹H/¹³C NMR and IR spectroscopy :

  • ¹H NMR (CDCl₃): Peaks at δ 4.06 (propargyl CH₂), 3.44 (amide NH), and 2.26 (methyl ketone CH₃) .
  • IR : Strong absorption at ~1660 cm⁻¹ (C=O stretch of β-ketoamide) and ~2100 cm⁻¹ (C≡C stretch of propargyl group). X-ray crystallography is less common due to challenges in obtaining high-quality crystals, but SHELX software can model electron density for small-molecule refinement if crystallized .

Q. What functional groups in this compound are reactive, and how do they influence downstream chemistry?

Key reactive sites:

  • β-Ketoamide : Undergoes keto-enol tautomerism, enabling cyclocondensation (e.g., Hantzsch dihydropyridine synthesis) .
  • Propargyl group : Participates in click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .
  • Amide bond : Resists hydrolysis under mild conditions but cleaves via acid/base catalysis at elevated temperatures .

Advanced Research Questions

Q. How can this compound be integrated into multi-step syntheses of bioactive molecules?

The compound serves as a precursor in Hantzsch reactions to synthesize dihydropyridine derivatives with Ca²⁺ channel modulation or antioxidant properties. For example:

  • Step 1 : Condense with aryl aldehydes (e.g., 2-chlorobenzaldehyde) and ammonium carbonate in xylene (45°C, 15 h) to form dihydropyridines .
  • Step 2 : Functionalize via propargyl-azide click chemistry to attach fluorescent tags or targeting moieties . Critical parameters include pH control (neutral to slightly acidic) and inert atmospheres to prevent oxidation of intermediates.

Q. What computational strategies predict the bioactivity of derivatives of this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like Nrf2 or Cathepsin S. The β-ketoamide moiety shows high affinity for zinc-dependent enzymes .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the propargyl chain) with antioxidant IC₅₀ values using Gaussian09 .
  • DFT calculations : Assess tautomeric stability (enol vs. keto forms) at the B3LYP/6-31G* level to predict reactivity .

Q. How do contradictory data in reaction outcomes (e.g., yield disparities) arise, and how are they resolved?

Discrepancies often stem from:

  • Trace moisture : Hydrolyzes β-ketoamide during synthesis. Mitigate with molecular sieves .
  • Catalyst variability : Cu(I) vs. Cu(II) in click chemistry alters regioselectivity. Validate catalyst purity via ICP-MS .
  • Stereochemical drift : Propargyl group geometry affects diastereomer ratios. Monitor via chiral HPLC .

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